molecular formula C19H35NO3 B182312 N-(2-oxooxolan-3-yl)pentadecanamide CAS No. 182359-66-6

N-(2-oxooxolan-3-yl)pentadecanamide

Cat. No.: B182312
CAS No.: 182359-66-6
M. Wt: 325.5 g/mol
InChI Key: UPSONEVYPXSPEI-KRWDZBQOSA-N
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Description

N-pentadecanoyl-L-Homoserine lactone is an organic compound known for its role as a bacterial quorum-sensing signaling molecule. It is a member of the N-acyl homoserine lactone family, which is involved in cell-to-cell communication among bacteria. This compound is produced by various bacterial species and plays a crucial role in regulating gene expression, biofilm formation, and other collective behaviors in bacterial populations .

Scientific Research Applications

N-pentadecanoyl-L-Homoserine lactone has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-pentadecanoyl-L-Homoserine lactone can be synthesized through chemical synthesis or biological fermentation. The chemical synthesis involves a series of reactions, including esterification and acylation. One common method involves the reaction of homoserine lactone with pentadecanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of N-pentadecanoyl-L-Homoserine lactone often utilizes biological fermentation methods. Specific bacterial strains are cultured under controlled conditions to produce the compound. The fermentation broth is then extracted and purified using techniques such as liquid-liquid extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-pentadecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced lactone forms, and substituted acyl derivatives .

Mechanism of Action

N-pentadecanoyl-L-Homoserine lactone exerts its effects through the quorum sensing mechanism. It binds to specific receptor proteins in bacteria, such as the LasR receptor, activating the transcription of target genes. This leads to coordinated behaviors like biofilm formation, virulence factor production, and bioluminescence. The molecular targets and pathways involved include the LuxI/LuxR-type quorum sensing system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pentadecanoyl-L-Homoserine lactone is unique due to its specific acyl chain length, which influences its binding affinity and specificity to receptor proteins. This makes it distinct in its quorum sensing activity compared to other N-acyl homoserine lactones with different acyl chain lengths .

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]pentadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSONEVYPXSPEI-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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